molecular formula C24H18BrN5O2 B11331770 1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11331770
M. Wt: 488.3 g/mol
InChI Key: YSERCDYRUXZXMN-UHFFFAOYSA-N
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Description

1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including a bromophenyl, benzoxazole, triazole, and carboxamide

Preparation Methods

The synthesis of 1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, including the formation of the benzoxazole and triazole rings, followed by their coupling. One common synthetic route involves the following steps:

    Formation of Benzoxazole Ring: This can be achieved by reacting 4-bromophenylamine with salicylic acid under acidic conditions to form the benzoxazole ring.

    Formation of Triazole Ring: The triazole ring can be synthesized by reacting an appropriate alkyne with an azide in the presence of a copper catalyst (CuAAC reaction).

    Coupling Reactions: The benzoxazole and triazole intermediates are then coupled using suitable reagents and conditions to form the final compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as scaling up the reactions to meet production demands.

Chemical Reactions Analysis

1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common reagents and conditions used in these reactions include catalysts like palladium, bases like potassium carbonate, and solvents like dimethylformamide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs with potential therapeutic effects, such as anticancer, antimicrobial, or anti-inflammatory activities.

    Materials Science: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

    Organic Synthesis: The compound can serve as a building block for synthesizing more complex molecules with desired functionalities.

    Biological Studies: It can be used in biological assays to study its effects on various biological targets and pathways.

Mechanism of Action

The mechanism of action of 1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide can be compared with other similar compounds, such as:

    1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide: This compound has a chlorophenyl group instead of a bromophenyl group, which may affect its reactivity and biological activity.

    1-[3-(4-fluorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide: This compound has a fluorophenyl group, which may influence its chemical properties and interactions with molecular targets.

    1-[3-(4-methylphenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide: This compound has a methylphenyl group, which may alter its solubility and pharmacokinetic properties.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C24H18BrN5O2

Molecular Weight

488.3 g/mol

IUPAC Name

1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-(2-methylphenyl)triazole-4-carboxamide

InChI

InChI=1S/C24H18BrN5O2/c1-14-5-3-4-6-20(14)26-24(31)22-15(2)30(29-27-22)18-11-12-21-19(13-18)23(32-28-21)16-7-9-17(25)10-8-16/h3-13H,1-2H3,(H,26,31)

InChI Key

YSERCDYRUXZXMN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=CC4=C(ON=C4C=C3)C5=CC=C(C=C5)Br)C

Origin of Product

United States

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